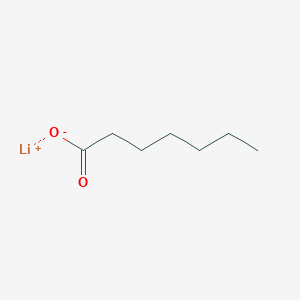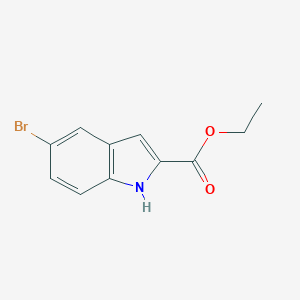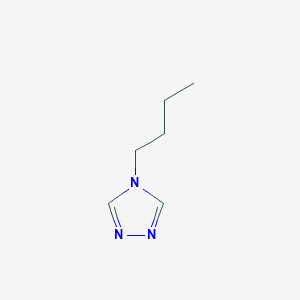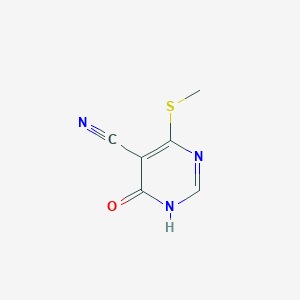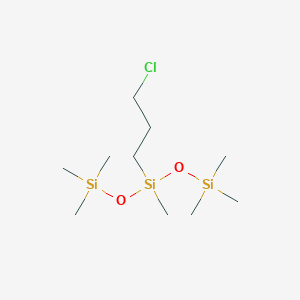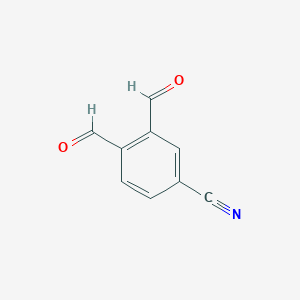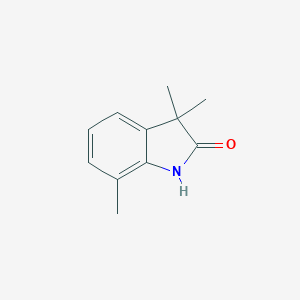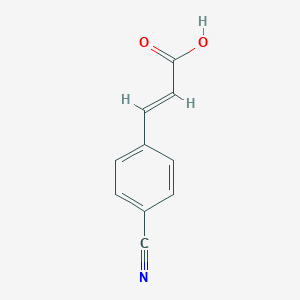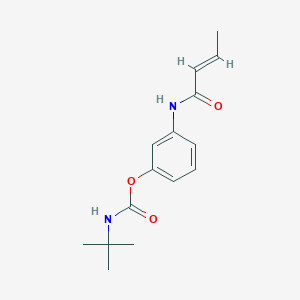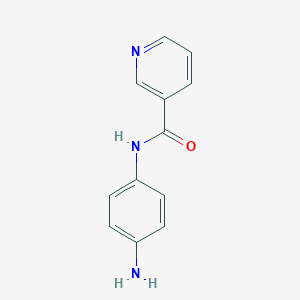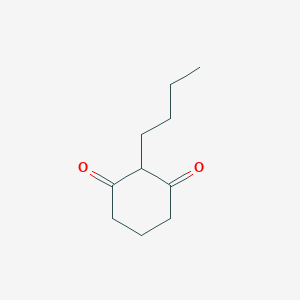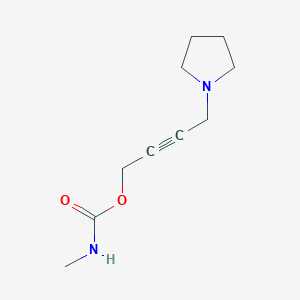
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique structure, which includes a pyrrolidine ring and a butynyl ester group, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester typically involves the reaction of methyl carbamate with 4-(1-pyrrolidinyl)-2-butynyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site and inhibiting the enzyme’s activity. The pyrrolidine ring and butynyl ester group play crucial roles in the binding affinity and specificity of the compound towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, ethyl-, 4-(1-pyrrolidinyl)-2-butynyl ester
- Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-propynyl ester
- Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butyl ester
Uniqueness
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate is unique due to its specific structural features, such as the presence of a butynyl ester group and a pyrrolidine ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
16253-32-0 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O2/c1-11-10(13)14-9-5-4-8-12-6-2-3-7-12/h2-3,6-9H2,1H3,(H,11,13) |
InChI-Schlüssel |
RXERGIYKNYMWOU-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC#CCN1CCCC1 |
Kanonische SMILES |
CNC(=O)OCC#CCN1CCCC1 |
Key on ui other cas no. |
16253-32-0 |
Synonyme |
4-(1-Pyrrolidinyl)-2-butynyl=N-methylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
